molecular formula C21H30N2O3 B6018822 7-(cyclohexylmethyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one

7-(cyclohexylmethyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6018822
M. Wt: 358.5 g/mol
InChI Key: VPNPNQQQEJZYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(cyclohexylmethyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as SM-130686, is a novel compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a spirocyclic piperidine derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 7-(cyclohexylmethyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action is thought to contribute to its antipsychotic activity.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is believed to contribute to its antipsychotic activity. It has also been shown to increase the release of serotonin, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 7-(cyclohexylmethyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one is its unique pharmacological profile, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively complex synthesis, which may limit its use in large-scale production.

Future Directions

There are several future directions for research on 7-(cyclohexylmethyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one. One area of research is the development of new antipsychotic drugs based on the structure of this compound. Another area of research is the investigation of its potential therapeutic applications in other fields of medicine, such as anxiety disorders and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 7-(cyclohexylmethyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one involves a multistep process that starts with the reaction of 2-methyl-3-furoic acid with cyclohexylmethylamine to form an amide intermediate. This intermediate is then subjected to a cyclization reaction using a Lewis acid catalyst to produce the spirocyclic piperidine ring system. The final step involves the introduction of a diazabicyclo[2.2.2]octane moiety to the piperidine ring through a reductive amination reaction.

Scientific Research Applications

7-(cyclohexylmethyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research is its use as an antipsychotic agent. Studies have shown that this compound exhibits potent antipsychotic activity without causing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs. This makes it a promising candidate for the development of new antipsychotic drugs.

properties

IUPAC Name

7-(cyclohexylmethyl)-2-(2-methylfuran-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-16-18(8-13-26-16)19(24)23-12-10-21(15-23)9-5-11-22(20(21)25)14-17-6-3-2-4-7-17/h8,13,17H,2-7,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNPNQQQEJZYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.